N-Benzylbenzamide

Description

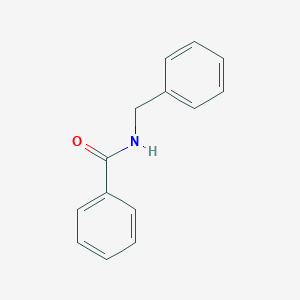

Structure

3D Structure

Properties

IUPAC Name |

N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQUCICFTHBFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164000 | |

| Record name | N-Benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-70-7 | |

| Record name | N-Benzylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1485-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX9K7MD23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzylbenzamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzylbenzamide, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a key scaffold in the development of novel therapeutic agents.

Chemical Structure and Identification

This compound is an amide that consists of a benzoyl group attached to the nitrogen atom of benzylamine.[1] The structure features two aromatic rings and an amide linkage, which contributes to its chemical stability and potential for biological interactions.[2]

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white crystalline solid at room temperature.[2][7] It is sparingly soluble in water but shows good solubility in organic solvents like acetone, ethanol, and dichloromethane.[2][6][7] A summary of its key properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| Molecular Weight | 211.26 g/mol | [3][5][8] |

| CAS Number | 1485-70-7 | [2][4][5] |

| EC Number | 216-063-4 | [4][6] |

| Physical Properties | ||

| Melting Point | 104-107 °C | [4][6][8][9] |

| Boiling Point | ~351-428 °C (estimates) | [10][11] |

| Appearance | White to off-white crystalline powder | [2][7][9] |

| Solubility | ||

| Water | Insoluble/Sparingly soluble | [7][8] |

| Acetone | 25 mg/mL | [6][7][10] |

| Spectroscopic Data | ||

| Infrared Spectrum | Conforms to structure | [8][9] |

| Calculated Properties | ||

| pKa (Predicted) | 14.86 ± 0.46 | [7][10] |

| LogP (Octanol/Water) | 3.191 | [12] |

| Topological Polar Surface Area | 29.1 Ų | [7][13] |

| Rotatable Bond Count | 3 | [7][13] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods in organic chemistry. The most common approach is the acylation of benzylamine.

This method involves the reaction of benzylamine with benzoyl chloride in the presence of a base, typically an aqueous solution of sodium hydroxide. The base neutralizes the hydrochloric acid byproduct formed during the reaction.

Materials:

-

Benzylamine

-

Benzoyl chloride

-

Dichloromethane (DCM) or Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, and cool the flask in an ice bath (0 °C).

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

This protocol describes an alternative method for the amidation of benzoic acid with benzylamine.[14]

Materials:

-

Benzoic acid

-

Benzylamine

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 eq) in acetonitrile at 0 °C, add iodine (1.2 eq) portion-wise. Stir the mixture for 10 minutes.[14]

-

Add benzylamine (1.2 eq) to the mixture and continue stirring for 5 minutes.[14]

-

Add triethylamine (2.0 eq) to the resulting mixture, followed by the addition of benzoic acid (1.0 eq).[14]

-

Allow the solution to warm to room temperature and stir for an additional 10 minutes.[14]

-

Concentrate the crude mixture under reduced pressure.[14]

-

Purify the residue by column chromatography on silica gel (e.g., using 10% ethyl acetate in hexane) to isolate this compound.[14]

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents.[15]

-

Antitumor Agents (Tubulin Polymerization Inhibitors): A significant area of research involves the development of this compound derivatives as potent inhibitors of tubulin polymerization.[16][17] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest, apoptosis in cancer cells, and anti-vascular activity.[16][17] Compound 20b from one study showed potent antiproliferative activities with IC₅₀ values in the low nanomolar range (12-27 nM) against several cancer cell lines.[16] Its water-soluble prodrug, 20b-P , demonstrated a significant reduction in tumor growth in a mouse xenograft model with a high safety profile.[16]

-

Dual sEH/PPARγ Modulators: this compound derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[18] Simultaneous modulation of these two targets presents a promising therapeutic strategy for conditions like diabetes and hypertension.[18] The lead compound 14c from a study acted as a submicromolar modulator for both targets (sEH IC₅₀ = 0.3 μM / PPARγ EC₅₀ = 0.3 μM), offering a potential treatment for metabolic syndrome.[18]

-

Butyrylcholinesterase (BChE) Inhibitors: Certain this compound derivatives have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase.[19] This makes them promising candidates for the treatment of advanced Alzheimer's disease, where BChE levels are elevated. In vivo studies showed that these compounds could reverse cognitive impairment in an animal model.[19]

-

Other Applications: The compound also serves as a convenient precursor for synthesizing α-substituted benzylamines and as an indicator for the titration of butyllithium and other strong lithium bases.[13][20] Additionally, this compound has been shown to inhibit the activity of tyrosinase, suggesting potential applications in cosmetology or as a treatment for hyperpigmentation disorders.[20]

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with specific biological targets and modulate key signaling pathways.

As tubulin inhibitors, this compound derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.

Conclusion

This compound is a compound of significant interest to the scientific community. Its straightforward synthesis and stable chemical structure make it an excellent starting point for chemical library synthesis. The this compound core has proven to be a highly effective scaffold in drug discovery, leading to the development of potent and selective inhibitors for various biological targets implicated in cancer, metabolic syndrome, and neurodegenerative diseases. Future research will likely continue to explore the vast chemical space around this scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 1485-70-7: this compound | CymitQuimica [cymitquimica.com]

- 3. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. N-苄基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. This compound (CAS 1485-70-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. echemi.com [echemi.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of novel this compound derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound | 1485-70-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Benzylbenzamide: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

N-Benzylbenzamide is a versatile chemical intermediate with applications in medicinal chemistry and organic synthesis. Its structure is foundational for various biologically active molecules, including tyrosinase inhibitors and dual modulators for soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying mechanisms and experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and mechanistic considerations. The most prominent routes include the Schotten-Baumann reaction, direct amidation of benzoic acid, and oxidative amidation techniques.

Schotten-Baumann Reaction: Acylation of Benzylamine

The Schotten-Baumann reaction is a widely utilized and reliable method for synthesizing amides from amines and acid chlorides.[2][3] In the context of this compound synthesis, this involves the reaction of benzylamine with benzoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This is typically conducted in a two-phase solvent system (e.g., water and an organic solvent like dichloromethane) in the presence of a base, such as aqueous sodium hydroxide.[2][3][4] The base serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.[5]

Experimental Protocol (General Schotten-Baumann Conditions):

-

Dissolve benzylamine in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Add an aqueous solution of a base, typically sodium hydroxide, to the mixture.

-

Add benzoyl chloride dropwise to the stirred, biphasic mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine to remove any residual base and salts.[4]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][6]

-

Purify the crude this compound by recrystallization or column chromatography.[1][7]

Direct Amidation of Benzoic Acid

This pathway involves the direct coupling of benzoic acid and benzylamine. Due to the formation of a stable carboxylate-ammonium salt, this reaction typically requires an activating agent or catalyst to proceed efficiently under thermal conditions.[8]

Mechanism: Various reagents can activate the carboxylic acid. For instance, a system of triphenylphosphine (PPh₃) and iodine (I₂) can be used.[7] The mechanism involves the formation of an activated acyl intermediate that is then susceptible to nucleophilic attack by benzylamine. Microwave-assisted synthesis on a solid support like silica gel has also been shown to be an effective method for this transformation.[4]

Experimental Protocol (PPh₃/I₂ Mediated Amidation):

-

To a stirred solution of iodine in dichloromethane (CH₂Cl₂) at 0 °C, add triphenylphosphine in one portion.[7]

-

Add benzylamine and stir for 5 minutes.[7]

-

Subsequently, add benzoic acid and stir for another 5 minutes, followed by the addition of triethylamine.[7]

-

Allow the solution to warm to room temperature and continue stirring for 10-15 minutes, monitoring the reaction by TLC.[7]

-

Once the starting material is consumed, concentrate the crude mixture under reduced pressure.[7]

-

Purify the residue by column chromatography using a mixture of ethyl acetate and hexane to obtain this compound.[7]

Oxidative Amidation

Oxidative amidation provides an alternative route to this compound, often starting from aldehydes and amines. These methods typically employ a catalyst and an oxidant.

Mechanism: A copper-based metal-organic framework (Cu-MOF) can catalyze the oxidative amidation of benzaldehyde and benzylamine.[9] The reaction is thought to proceed through the formation of an imine intermediate from the aldehyde and amine, which is then oxidized to the amide. N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) are used as oxidants in this process.[9]

Experimental Protocol (Cu-MOF Catalyzed Oxidative Amidation):

-

To a solution of benzylamine in acetonitrile (CH₃CN), add N-chlorosuccinimide (NCS) and stir the mixture for 1 hour at room temperature.[9]

-

Add benzaldehyde, the Cu₂(BDC)₂DABCO catalyst, and 70% aqueous tert-butyl hydroperoxide (TBHP).[9]

-

Increase the reaction temperature to 65 °C and stir for 2 hours, monitoring the progress by TLC.[9]

-

After completion, filter the catalyst and evaporate the filtrate under reduced pressure.[9]

-

Purify the resulting residue using silica gel column chromatography with a hexane/ethyl acetate eluent.[9]

Quantitative Data Summary

The following tables summarize the reported yields and reaction conditions for the synthesis of this compound via different pathways.

| Pathway | Reagents | Catalyst/Activating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Amidation | Benzoic Acid, Benzylamine | PPh₃, I₂ | CH₂Cl₂ | 0 °C to RT | 10-15 min | 99% | [4][7] |

| Amidation | Benzoic Acid, Benzylamine | Methyl Chloroformate | Diethyl Ether | Room Temp. | - | 44% | [10] |

| Amidation (Microwave) | Benzoic Acid, Benzylamine | Silica Gel | - | - | - | 96% | [4] |

| Oxidative Amidation | Benzaldehyde, Benzylamine | Cu₂(BDC)₂DABCO, NCS, TBHP | CH₃CN | Room Temp. to 65 °C | 2 h | 75% | [9][11] |

| Schotten-Baumann | 4-Formylbenzoic Acid, 2-(Trifluoromethyl)benzylamine | Isobutyl Chloroformate, Triethylamine | Chloroform | 0 °C to RT | 12 h | 70% | [1] |

Table 1: Comparison of this compound Synthesis Pathways and Yields.

| Spectroscopic Data Type | Values | Reference |

| Melting Point | 104-106 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (d, J = 7.2 Hz, 2H), 7.47 (t, J = 7.2 Hz, 1H), 7.47-7.26 (m, 7H), 6.78 (br s, 1H), 4.586 (d, J = 5.7 Hz, 2H) | [7][12] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.8, 138.2, 134.3, 131.6, 128.71, 128.55, 127.82, 127.51, 127.05, 44.0 | [7] |

| Mass Spectrum (m/z) | 211 (M+), 105, 77 | [13][14] |

Table 2: Physicochemical and Spectroscopic Data for this compound.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core synthesis mechanisms and a general experimental workflow.

Caption: Mechanism of the Schotten-Baumann reaction for this compound synthesis.

Caption: General mechanism for the direct amidation of benzoic acid.

Caption: A generalized experimental workflow for this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. This compound(1485-70-7) 1H NMR spectrum [chemicalbook.com]

- 13. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Solved 5di. In a synthesis experiment, benzoyl chloride was | Chegg.com [chegg.com]

The Multifaceted Biological Activities of N-Benzylbenzamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a versatile chemical scaffold.

The N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows. The inherent modularity of the this compound core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties for various therapeutic targets, including cancer, microbial infections, and enzymatic dysregulation.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives are summarized below, showcasing their potency across different therapeutic areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[1][2]

| Compound/Series | Target/Assay | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |

| Compound 20b | Tubulin Polymerization Inhibition | Various cancer cell lines | 12 to 27 nM | [3][4] |

| This compound Derivatives | Antiproliferative | HCT-116, MDA-MB-435, HL-60 | Not specified | [5] |

| Compound 16f (MY-1121) | Tubulin Polymerization Inhibition | Nine human cancer cells | 0.089 to 0.238 µM | [3] |

| Compound I-25 (MY-943) | Tubulin Polymerization & LSD1 Inhibition | MGC-803, HCT-116, KYSE450 | 0.017 µM, 0.044 µM, 0.030 µM | [3] |

| Compound 9j | Antiproliferative | A549 (lung cancer) | 0.89 ± 0.14 μM | [3] |

| N-benzyl benzimidazole linked pyrimidines (5a, 5b) | Anticancer | MDA-MB-231 (breast cancer) | GI₅₀ = 84.0 μM (5a), 39.6 μM (5b) | [6] |

Antimicrobial Activity

Several this compound and related benzamide derivatives have shown promising activity against bacterial strains.[7]

| Compound | Bacterial Strain(s) | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 25 | 6.25 | [7][8] |

| Compound 5a | E. coli | 31 | 3.12 | [7][8] |

| Compound 6b | E. coli | 24 | 3.12 | [7][8] |

| Compound 6c | B. subtilis | 24 | 6.25 | [7][8] |

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase, cholinesterases, and soluble epoxide hydrolase.[9][10][11]

| Compound/Series | Target Enzyme | Activity (IC₅₀/EC₅₀/Kᵢ) | Reference(s) |

| Compound 15 | Mushroom Tyrosinase | 2.2 µM | [9][10] |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Picomolar to nanomolar | [12][13] |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Acetylcholinesterase (AChE) & BChE | 0.61 µM (AChE), 2.04 µM (BChE) | [11] |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | [11] |

| Compound 14c | Soluble Epoxide Hydrolase (sEH) | 0.3 µM | [14] |

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Certain this compound derivatives act as modulators of PPARγ, a key target in metabolic diseases.[14]

| Compound | Target/Assay | Activity (EC₅₀) | Reference |

| Compound 14c | PPARγ Modulation | 0.3 µM | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Synthesis of this compound Derivatives

A general and common method for synthesizing this compound derivatives is through the coupling of a benzoic acid derivative with a benzylamine derivative.[15][16]

Amide Coupling Reaction

-

Materials: Substituted benzoic acid, substituted benzylamine, a coupling agent (e.g., HATU, DCC), a non-nucleophilic base (e.g., triethylamine, DIPEA), and a suitable aprotic solvent (e.g., DCM, DMF, THF).[15]

-

Procedure:

-

Dissolve the benzoic acid derivative (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent under an inert atmosphere.[15]

-

Add the coupling agent (1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.[15]

-

Add the benzylamine derivative (1.0-1.1 equivalents) to the reaction mixture.[15]

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[15]

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.[15]

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[15]

-

Purify the crude product by column chromatography or recrystallization.[16]

-

Another method involves the use of triphenylphosphine and iodine.[16]

-

Procedure:

-

To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ at 0°C, add triphenylphosphine (0.49 mmol) in one portion.[16]

-

Add the benzoic acid (0.41 mmol) and stir for 5 minutes.[16]

-

Subsequently, treat the mixture with triethylamine (0.82 mmol) and stir for another 5 minutes, followed by the addition of benzylamine (0.49 mmol).[16]

-

Allow the solution to warm to room temperature and stir for an additional 10 minutes.[16]

-

Concentrate the crude mixture under reduced pressure and purify by column chromatography.[16]

-

Anticancer Activity Assays

Sulforhodamine B (SRB) Assay

The SRB assay is a common method to determine cytotoxicity and cell proliferation.[5][6]

-

Procedure:

-

Cell Plating: Seed cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) in 96-well plates at an appropriate density and incubate to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[5]

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]

-

Staining: Wash the plates with water and stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.[5]

-

Washing and Solubilization: Remove unbound dye by washing with 1% acetic acid. Solubilize the bound stain with 10 mM Tris base solution.[5]

-

Absorbance Measurement: Read the absorbance on a plate reader at a specific wavelength (e.g., 515 nm). Calculate the GI₅₀ (concentration causing 50% growth inhibition).[5]

-

MTT Assay

The MTT assay is another widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[17][18]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[18]

-

Compound Addition: Remove the medium and add diluted solutions of the test compound. Include a vehicle control (e.g., DMSO, concentration not exceeding 0.1%).[18]

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours).[18]

-

MTT Reagent: Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.[18]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[18]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[18]

-

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][19]

-

Procedure:

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[8]

-

Disk Diffusion Assay (Kirby-Bauer Method)

This assay assesses the susceptibility of a bacterial strain to an antimicrobial agent.[8][20]

-

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.[20]

-

Disk Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[8]

-

Incubation: The plate is incubated under appropriate conditions.[8]

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured.[8]

-

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms. One of the most studied is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[15][18][21]

Caption: Hypothesized mechanism of action for this compound derivatives as anticancer agents.

Another proposed mechanism for antimicrobial N-benzamide derivatives is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[22]

Caption: Proposed mechanism of antimicrobial action for N-benzamide derivatives.

Experimental Workflows

A structured workflow is essential for the efficient evaluation of novel compounds.

Caption: A general experimental workflow for biological activity evaluation.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

References

- 1. Buy N-benzylbenzamidine [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel this compound derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-benzyl-4-(benzylamino)-3-nitrobenzamide|RUO [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The N-Benzylbenzamide Scaffold: A Technical Guide to its Discovery and Evolution in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, and evolution into various clinical applications. We will examine its roles as a dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulator, a tubulin polymerization inhibitor, an allosteric inhibitor of Aurora kinase A, a butyrylcholinesterase (BChE) inhibitor, and a tyrosinase inhibitor. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Emergence of a Versatile Scaffold

The benzamide functional group has long been a cornerstone in medicinal chemistry, with early derivatives recognized for their diverse pharmacological activities. While a singular, definitive "discovery" paper for the parent this compound molecule is not readily apparent in historical literature, its synthesis follows well-established principles of amide bond formation that have been fundamental to organic chemistry for over a century.[1] It is likely that this compound was first synthesized as part of broader explorations into amide chemistry or as a chemical intermediate.[1]

A related and structurally similar compound, benzyl benzoate, was first investigated for medical use in 1918 and is a well-known treatment for scabies and lice.[2][3] This historical use of a benzyl group-containing benzoic acid derivative highlights the early interest in this chemical space for therapeutic purposes. The this compound scaffold itself has since emerged as a highly versatile platform in modern drug discovery, with researchers leveraging its structural features to design potent and selective modulators of various biological targets.

Synthesis of the this compound Core

The synthesis of this compound is typically achieved through the amidation of a benzoic acid derivative with a benzylamine derivative. Several methods exist, with the choice of reagents often depending on the specific substituents on the aromatic rings.

General Synthesis Protocol

A common and efficient method for synthesizing this compound and its derivatives involves the reaction of a benzoyl chloride with a benzylamine in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Benzoic acid

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Benzylamine

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent), triphenylphosphine (1.2 equivalents), and iodine (1.2 equivalents) in dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzylamine (1.2 equivalents) to the reaction mixture and stir for an additional 5 minutes.

-

Add triethylamine (2.0 equivalents) and continue stirring for 10 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.[4]

-

This protocol can be adapted for the synthesis of various substituted this compound derivatives by using the appropriate starting materials.[5]

Synthesis Workflow

References

N-Benzylbenzamide Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzylbenzamide in various organic solvents. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and synthetic chemistry, where it serves as a precursor and an indicator. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents logical workflows for its synthesis and analysis.

Core Data: Solubility Profile of this compound

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Acetone | Ketone | 25 mg/mL | Not Specified |

| Water | Aqueous | 4.01 g/L | 20 |

| DMSO | Sulfoxide | 9.80-10.20 mg/mL | Not Specified |

Data sourced from publicly available chemical supplier information.[1]

Qualitative Solubility Information

This compound is generally described as a white to off-white crystalline solid.[2] Its solubility in various organic solvents can be characterized as follows:

-

Moderately Soluble: Ethanol, Dichloromethane.[2]

-

Expected to be Soluble: Based on the properties of structurally similar this compound derivatives, it is anticipated to be soluble in solvents such as methanol and dimethyl sulfoxide (DMSO).[3][4]

-

Recrystallization Solvents: A mixture of ethyl acetate and hexane has been successfully used for the recrystallization of this compound derivatives, indicating its solubility in ethyl acetate and poor solubility in hexane at lower temperatures.[5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass flasks or vials with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] The shaking speed should be adequate to keep the solid suspended.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration.[7] This step must be performed carefully to avoid any temperature change that could affect the solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Qualitative Solubility Assessment

A systematic qualitative analysis can provide a rapid understanding of a compound's solubility profile across a range of solvents with different polarities.

Objective: To classify the solubility of this compound in various solvents as soluble, partially soluble, or insoluble.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each test tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Visualizing Key Workflows

Diagrams illustrating key experimental and logical processes provide a clear and concise understanding of the methodologies involved in working with this compound.

Caption: A logical workflow for determining the solubility of this compound.

Caption: A general workflow for the synthesis and purification of this compound.

References

Spectroscopic data and analysis of N-Benzylbenzamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of N-Benzylbenzamide, a compound of interest in organic synthesis and medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and structural elucidation workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.79 | d | 2H | 7.1 | Ar-H (ortho to C=O) |

| 7.48-7.51 | t | 1H | 7.1 | Ar-H (para to C=O) |

| 7.41-7.44 | m | 2H | Ar-H (meta to C=O) | |

| 7.32-7.36 | m | 4H | Ar-H (benzyl) | |

| 7.26-7.31 | m | 1H | Ar-H (benzyl) | |

| 6.44 | br s | 1H | N-H | |

| 4.65 | d | 2H | 5.5 | CH₂ |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O |

| 138.2 | Ar-C (quaternary, benzyl) |

| 134.5 | Ar-C (quaternary, benzoyl) |

| 131.7 | Ar-CH (para to C=O) |

| 128.9 | Ar-CH |

| 128.7 | Ar-CH |

| 128.1 | Ar-CH |

| 127.7 | Ar-CH |

| 127.1 | Ar-CH |

| 44.2 | CH₂ |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3300 | N-H stretch |

| ~3060, 3030 | Aromatic C-H stretch |

| ~1640 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1313 | C-N stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment Ion |

| 211 | [M]⁺ (Molecular Ion)[2][3] |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation)[2][3] |

| 91 | [C₇H₇]⁺ (Tropylium ion)[4] |

| 77 | [C₆H₅]⁺ (Phenyl cation)[4] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[5] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer.[1] Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a 125 MHz spectrometer with proton decoupling.[1] A larger number of scans is generally required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

The following outlines a general procedure for obtaining an IR spectrum:

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer.[1]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

A general protocol for acquiring a mass spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[5]

-

Ionization: Utilize Electron Ionization (EI) for detailed fragmentation patterns.[5]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

References

In Silico Modeling and Docking Studies of N-Benzylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylbenzamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These compounds have been investigated for their potential as tyrosinase inhibitors, butyrylcholinesterase inhibitors for Alzheimer's disease treatment, tubulin polymerization inhibitors with antitumor activities, and glucokinase activators for diabetes.[3][4][5][6] The exploration of this chemical space has been significantly accelerated by in silico modeling and molecular docking studies, which provide crucial insights into their structure-activity relationships (SAR) and mechanisms of action at the molecular level.

This technical guide provides a comprehensive overview of the computational approaches used to study this compound derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes relevant workflows and signaling pathways to aid researchers in the rational design and development of novel therapeutic agents based on this privileged scaffold.

Data Presentation: Quantitative Insights into this compound Derivatives

The biological activity and binding affinities of this compound derivatives are influenced by the nature and position of substituents on both the benzyl and benzamide rings. The following tables summarize key quantitative data from various studies, highlighting the impact of these structural modifications.

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives [5][7]

| Compound | Substituents on Benzamide Ring (A) | Substituents on Benzyl Ring (B) | IC50 (µM) |

| 15 | 3,5-dihydroxy | 2,4-dihydroxy | 2.2 |

| 5 | 3,5-dihydroxy | 4-hydroxy | - |

| 10 | 4-hydroxy | 2,4-dihydroxy | - |

| 20 | 2,4-dihydroxy | 2,4-dihydroxy | - |

| 17 | 2,4-dihydroxy | 4-hydroxy | - |

| 19 | 4-hydroxy | 3,5-dihydroxy | - |

| 21 | 2,4-dihydroxy | 3,5-dihydroxy | - |

| Kojic Acid (Control) | - | - | 16.7 |

Note: A direct comparison for all compounds was not available in a single source. Compound 15 was identified as a particularly potent inhibitor. The presence of a resorcinol moiety (2,4-dihydroxy or 3,5-dihydroxy) was noted as important for activity.

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities [6][8][9]

| Compound | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) |

| 20b | HCT-116 | 12 | 1.5 |

| A549 | 15 | ||

| HeLa | 27 | ||

| HepG2 | 19 | ||

| Combretastatin A-4 (Control) | - | - | 1.2 |

Compound 20b, a novel this compound derivative, demonstrated potent antiproliferative activities by binding to the colchicine binding site of tubulin.[6][8][9]

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity [4][10]

| Compound | BChE IC50 |

| S11-1014 | Sub-nanomolar to picomolar range |

| S11-1033 | Sub-nanomolar to picomolar range |

| Rivastigmine (Control) | - |

A series of N-benzyl benzamide derivatives were identified as selective and potent BChE inhibitors, showing promise for Alzheimer's disease therapy.[4][10]

Table 4: Glucokinase (GK) Activation and Docking Scores [3][11]

| Compound | Target | Docking Score (kcal/mol) | Activity |

| 15b | Glucokinase | -11.17 (SP) | Glucokinase Activator |

| ZINC08974524 (Hit) | Glucokinase | -8.43 (XP) | Predicted GK Activator |

Computational studies on benzamide derivatives have aided in the identification of potent glucokinase activators for the treatment of type 2 diabetes.[3][11]

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the in silico and experimental evaluation of this compound derivatives.

In Silico Methodologies

1. Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are developed to correlate the chemical structure of compounds with their biological activity.

-

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for a series of this compound derivatives. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields).[12][13][14]

-

Model Development : Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., pIC50).[13][14][15]

-

Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques. A good model should have a high squared correlation coefficient (R²) and a high cross-validated R² (Q²).[15][16]

2. Pharmacophore Modeling

Pharmacophore models define the essential 3D arrangement of chemical features necessary for biological activity.

-

Hypothesis Generation : A pharmacophore model can be generated based on a set of active ligands (ligand-based) or the structure of the biological target's active site (structure-based).[3][16][17][18] The model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[17][18]

-

Database Screening : The generated pharmacophore model is used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are likely to be active.[17]

-

Model Refinement : The model can be refined and validated using a test set of compounds with known activities.

3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Protein and Ligand Preparation : The 3D structures of the target protein (obtained from the Protein Data Bank or homology modeling) and the this compound derivatives are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing their energy.[1][19]

-

Docking Simulation : A docking algorithm is used to explore the conformational space of the ligand within the protein's active site. The quality of the binding is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1][11]

-

Analysis of Interactions : The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[11]

4. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

-

System Setup : The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Simulation Production : The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a specific time period (nanoseconds to microseconds).[20]

-

Trajectory Analysis : The simulation trajectory is analyzed to assess the stability of the ligand in the binding site, identify persistent interactions, and calculate binding free energies.[20]

Experimental Methodologies

1. Chemical Synthesis

This compound derivatives are typically synthesized via the amidation of a substituted benzoic acid with a substituted benzylamine.[21]

-

Activation of Carboxylic Acid : The carboxylic acid is often activated, for example, by converting it to an acid chloride using thionyl chloride.[21]

-

Amide Bond Formation : The activated carboxylic acid is then reacted with the corresponding benzylamine in the presence of a base to form the amide bond.[21]

-

Purification and Characterization : The final product is purified using techniques like recrystallization or column chromatography and characterized by methods such as NMR and mass spectrometry.

2. In Vitro Biological Assays

-

Enzyme Inhibition Assays : For targets like tyrosinase and butyrylcholinesterase, enzyme inhibition assays are performed to determine the IC50 values of the compounds. This typically involves measuring the enzyme activity in the presence of varying concentrations of the inhibitor.[5][10]

-

Cell-Based Assays : The antiproliferative activity of anticancer derivatives is evaluated using cell lines (e.g., HCT-116, A549). The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined using assays like the MTT or SRB assay.[22]

-

Tubulin Polymerization Assay : To confirm the mechanism of action for antitubulin agents, an in vitro tubulin polymerization assay is conducted to measure the compound's effect on the assembly of microtubules.[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate common workflows and a representative signaling pathway relevant to the study of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel this compound derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. | Sigma-Aldrich [sigmaaldrich.com]

- 13. jppres.com [jppres.com]

- 14. jppres.com [jppres.com]

- 15. scholar.unair.ac.id [scholar.unair.ac.id]

- 16. Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. ijnc.ir [ijnc.ir]

- 21. nanobioletters.com [nanobioletters.com]

- 22. benchchem.com [benchchem.com]

N-Benzylbenzamide Compounds: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzylbenzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of these compounds, offering a valuable resource for researchers engaged in drug discovery and development. The core of this document focuses on summarizing quantitative data, detailing experimental protocols for target validation, and visualizing the complex signaling pathways and experimental workflows. The primary therapeutic targets identified and elaborated upon herein include tubulin, soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), butyrylcholinesterase (BChE), tyrosinase, the smoothened (SMO) receptor in the Hedgehog signaling pathway, histone deacetylases (HDACs), and heat shock protein 90 (Hsp90). For each target, this guide presents a consolidated overview of the mechanism of action, relevant quantitative data for specific this compound derivatives, and detailed experimental methodologies for assessing compound activity.

Tubulin Polymerization Inhibition: A Premier Anticancer Strategy

A significant body of research has highlighted this compound derivatives as potent inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy.[1][2] These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition Activities

The following table summarizes the in vitro activity of representative this compound derivatives against various human cancer cell lines and their direct inhibitory effect on tubulin polymerization.

| Compound | R1 | R2 | A549 IC50 (nM) | HCT116 IC50 (nM) | MCF-7 IC50 (nM) | HeLa IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 20b | 3-OCH₃ | H | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 | [2] |

| I-25 (MY-943) | (complex dithiocarbamate) | Not Reported | 44 | (MGC-803) 17 | (KYSE450) 30 | Not Reported | [1] | |

| 16f (MY-1121) | (piperazine moiety) | (SMMC-7721) 89.42 | (HuH-7) 91.62 | Not Reported | Not Reported | Not Reported | [1] |

Experimental Protocols

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.

-

Materials:

-

Lyophilized tubulin (>99% pure, bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

This compound test compound

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Prepare working solutions of the test compound and controls in GTB.

-

Reaction Setup (on ice): In each well of the 96-well plate, add the test compound at various concentrations. Include wells for the positive and vehicle controls.

-

Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3 mg/mL.

-

Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the maximum velocity (Vmax) of polymerization for each concentration. Calculate the IC50 value from a dose-response curve of Vmax versus inhibitor concentration.

-

-

Antiproliferative Activity (MTT Assay): This assay assesses the effect of the compounds on the metabolic activity of cancer cells as an indicator of cell viability.

-

Immunofluorescence Microscopy: This technique is used to visualize the effects of the compounds on the microtubule network within cells.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining is employed to determine the cell cycle distribution and identify mitotic arrest.

Dual sEH/PPARγ Modulation: A Novel Approach for Metabolic Syndrome

This compound derivatives have been identified as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). Simultaneous modulation of these targets presents a promising therapeutic strategy for metabolic syndrome, as it can concurrently address hypertension and diabetic conditions.

Quantitative Data: sEH Inhibition and PPARγ Activation

The following table presents the activity of a key this compound derivative as a dual sEH/PPARγ modulator.

| Compound | sEH IC50 (µM) | PPARγ EC50 (µM) | Reference |

| 14c | 0.3 | 0.3 |

Experimental Protocols

This assay measures the inhibition of sEH activity by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

-

Materials:

-

Recombinant human sEH

-

sEH Assay Buffer

-

sEH substrate (e.g., PHOME)

-

This compound test compound

-

Positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea)

-

Vehicle control (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compound and controls in sEH Assay Buffer.

-

Reaction Setup: In the wells of the microplate, add the sEH enzyme and the test compound at various concentrations. Include positive and vehicle controls.

-

Pre-incubation: Incubate the plate at room temperature for a short period to allow for inhibitor binding.

-

Initiation of Reaction: Add the sEH substrate to all wells.

-

Data Acquisition: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set duration.

-

Data Analysis: Determine the reaction rate for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

-

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.

-

Materials:

-

Suitable cell line (e.g., HEK293T)

-

Cell culture medium and reagents

-

PPARγ expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

This compound test compound

-

Positive control (e.g., Rosiglitazone)

-

Vehicle control (DMSO)

-

Luciferase assay system

-

Luminometer

-

-

Procedure:

-

Cell Culture and Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound and controls.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the fold activation relative to the vehicle control and determine the EC50 value from a dose-response curve.

-

Butyrylcholinesterase (BChE) Inhibition: A Potential Avenue for Alzheimer's Disease

Certain N-benzyl benzamide derivatives have emerged as highly potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Quantitative Data: BChE Inhibition

The following table highlights the potent inhibitory activity of a representative N-benzyl benzamide derivative against BChE.

| Compound | BChE IC50 (nM) | Reference |

| S11-1014 | Sub-nanomolar |

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures BChE activity by monitoring the hydrolysis of butyrylthiocholine.

-

Materials:

-

Purified human BChE

-

Phosphate buffer (pH 8.0)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound test compound

-

Positive control (e.g., Rivastigmine)

-

Vehicle control (DMSO)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Reaction Setup: In the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the BChE solution to each well and incubate for a short period.

-

Initiation of Reaction: Add the BTCI substrate to all wells.

-

Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

-

Other Potential Therapeutic Targets

The versatility of the this compound scaffold extends to other therapeutic targets, as summarized below.

Tyrosinase Inhibition

This compound has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis, suggesting its potential application in treating hyperpigmentation disorders.

-

Experimental Approach: Tyrosinase inhibition is typically assessed using a colorimetric assay that measures the formation of dopachrome from L-DOPA.

Smoothened (SMO) Antagonism

Derivatives of benzamide have been developed as antagonists of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

-

Experimental Approach: The activity of SMO antagonists is evaluated in cell-based reporter assays that measure the transcriptional activity of the downstream effector, GLI.

Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a known zinc-binding group, and N-substituted benzamide derivatives have been designed as HDAC inhibitors for cancer therapy.

-

Experimental Approach: HDAC inhibition is commonly measured using fluorometric assays with acetylated peptide substrates.

Heat Shock Protein 90 (Hsp90) Inhibition

Resorcinol-based N-benzyl benzamide derivatives have been identified as potent inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins.

-

Experimental Approach: Hsp90 inhibition is often determined by measuring the inhibition of its ATPase activity using a malachite green-based colorimetric assay.

Conclusion

The this compound scaffold serves as a privileged structure in the development of novel therapeutic agents targeting a diverse range of proteins implicated in various diseases. This technical guide has provided a comprehensive overview of the key therapeutic targets, including tubulin, sEH/PPARγ, BChE, tyrosinase, SMO, HDACs, and Hsp90. The detailed experimental protocols and consolidated quantitative data offer a practical resource for researchers to further explore the therapeutic potential of this promising class of compounds. The continued investigation and optimization of this compound derivatives are poised to yield novel and effective treatments for cancer, metabolic syndrome, neurodegenerative diseases, and beyond.

References

N-Benzylbenzamide Derivatives: A Multi-Target Approach for Alzheimer's Disease Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments. The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The complexity of AD pathophysiology, which also involves cholinergic deficits, oxidative stress, and neuroinflammation, has driven a shift from a single-target drug discovery paradigm to the development of multi-target-directed ligands (MTDLs).[1][2] N-benzylbenzamide derivatives have emerged as a promising class of MTDLs, demonstrating potent activity against several key targets implicated in AD progression. This guide provides a comprehensive overview of the therapeutic potential, mechanisms of action, and evaluation methodologies for this compound derivatives.

Core Mechanisms of Action

This compound derivatives exert their potential therapeutic effects by engaging multiple pathological pathways in Alzheimer's disease. The primary mechanisms identified are the inhibition of cholinesterases (AChE and BChE) to address symptomatic cognitive decline, and the modulation of the amyloid cascade by inhibiting BACE1 and Aβ aggregation to target the underlying disease pathology.

Cholinesterase Inhibition

The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[3] Current AD therapies, such as donepezil and rivastigmine, are cholinesterase inhibitors that increase ACh levels in the brain.[4] While acetylcholinesterase (AChE) is the primary target in early AD, butyrylcholinesterase (BChE) levels progressively increase as the disease advances, becoming crucial for ACh hydrolysis.[4][5] this compound derivatives have been shown to be exceptionally potent and selective inhibitors of BChE, making them particularly suitable for treating advanced-stage AD.[4][6][7]

Certain derivatives have been identified as highly selective sub-nanomolar inhibitors of BChE.[6][7] For instance, compounds S11-1014 and S11-1033 exhibit IC50 values of 0.08 nM and 0.039 nM for human BChE (hBChE), respectively, with over 10,000-fold selectivity against AChE.[4] This high selectivity may offer a better side-effect profile compared to non-selective inhibitors.

Modulation of the Amyloid Cascade

The amyloid cascade hypothesis is a central theory in AD pathogenesis. It proposes that the accumulation of Aβ peptides, produced by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is the primary trigger for neurodegeneration.

Inhibiting BACE1 is a key therapeutic strategy to reduce the production of Aβ peptides.[1] Several this compound derivatives have been designed and synthesized as potential BACE1 inhibitors.[1][8] For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a dual inhibitor, showing activity against both AChE and BACE1, with a BACE1 IC50 value of 9.01 µM.[1][9]

Beyond preventing Aβ production, another approach is to inhibit the aggregation of Aβ monomers into toxic oligomers and plaques.[10] Studies have shown that certain this compound derivatives can effectively inhibit Aβ42 aggregation and protect neuronal cells from Aβ42-induced toxicity.[11] Compounds like 3a, 3f, 5a, and 7a were found to rescue hippocampal HT22 cells, resulting in 91–96% cell viability at a concentration of 25 µM.[11]

References

- 1. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

N-Benzylbenzamide as a Merged Pharmacophore for Dual-Target Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals